molecular formula C10H12N2O2 B14822230 5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde

5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde

Cat. No.: B14822230
M. Wt: 192.21 g/mol
InChI Key: BACIWYODYNIKOA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a cyclopropoxy group, and a nicotinaldehyde moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclopropoxynicotinaldehyde with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or other acidic catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(aminomethyl)-4-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-3-7-4-12-5-8(6-13)10(7)14-9-1-2-9/h4-6,9H,1-3,11H2

InChI Key

BACIWYODYNIKOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2CN)C=O

Origin of Product

United States

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